Enantioselective Lactate Dehydrogenase Inhibition: (R)-Isomer is Non-Inhibitory
A direct head-to-head resolution study demonstrated that LDH-inhibitory activity resides exclusively in the (+)-enantiomer of 3-fluorolactic acid, later assigned the L-configuration, with the target (R)-enantiomer showing no inhibition. This functional divergence allows the target compound to serve as a non-inhibitory substrate analog [1].
| Evidence Dimension | LDH Inhibitory Activity |
|---|---|
| Target Compound Data | No inhibition observed |
| Comparator Or Baseline | (S)-3-fluorolactic acid: Competitive inhibitor of LDH with respect to L-(+)-lactate |
| Quantified Difference | Qualitative binary: Inhibitory (S-enantiomer) vs. Non-inhibitory (R-enantiomer) |
| Conditions | Crystalline heart muscle lactate dehydrogenase assay; forward and reverse reactions analyzed (Ayling & Kun, 1965) |
Why This Matters
This binary functional difference dictates compound suitability for studies where LDH inhibition is a desired mechanism (S-enantiomer) or must be avoided to prevent confounding metabolic effects (R-enantiomer).
- [1] Ayling, J. E., & Kun, E. (1965). Studies with Specific Enzyme Inhibitors: X. Mechanism of Action of L-(+)-β-Monofluorolactate on Crystalline Heart Muscle Lactate Dehydrogenase. Molecular Pharmacology, 1(3), 255–265. View Source
